Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate
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Overview
Description
Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate is an intriguing organic compound, characterized by its multiple hydroxyl groups and a sodium cation. Its structure suggests significant potential for various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of a heptanoic acid derivative with sodium hydroxide, followed by the introduction of multiple hydroxyl groups via oxidation reactions. The process often requires:
Solvents: : Water or ethanol
Temperature: : Mild heating, around 70-90°C
Catalysts: : Palladium or other suitable catalysts for oxidation
Industrial Production Methods
On an industrial scale, the preparation might involve continuous flow reactors to maintain consistent quality and yield. The precise control of reaction conditions, such as pH and temperature, is crucial to ensure the formation of the desired dihydrate form.
Chemical Reactions Analysis
Types of Reactions
Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate undergoes several types of reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: : Reduction can convert hydroxyl groups to hydrogen atoms.
Substitution: : The hydroxyl groups can be substituted with various functional groups, like halides or amines.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide
Reducing agents: : Lithium aluminium hydride, sodium borohydride
Substitution reagents: : Thionyl chloride, phosphorus tribromide
Major Products
Oxidation: : Carbonyl heptanoates
Reduction: : Hexahydroxyheptanes
Substitution: : Halogenated or aminated heptanoates
Scientific Research Applications
Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate is valuable in several fields:
Chemistry: : Used as an intermediate in synthetic organic chemistry.
Biology: : Employed in studying metabolic pathways involving heptanoate derivatives.
Medicine: : Investigated for its potential in drug development due to its bioactive hydroxyl groups.
Industry: : Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The compound exerts its effects through interaction with various molecular targets, primarily through its hydroxyl groups. These groups can form hydrogen bonds with enzymes and receptors, affecting their activity and function. The exact pathways depend on the specific application, but typically involve modulation of biochemical reactions and cellular processes.
Comparison with Similar Compounds
Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate stands out due to its unique combination of multiple hydroxyl groups and a stable sodium salt form. Similar compounds include:
Sodium gluconate: : A sodium salt of gluconic acid with fewer hydroxyl groups.
Sodium lactate: : Contains fewer hydroxyl groups and is less versatile in reactions.
Sodium ascorbate: : Another compound with multiple hydroxyl groups but distinct due to its ascorbic acid origin.
Each of these compounds has specific applications, but this compound's structural complexity and stability provide unique advantages in various fields.
Properties
IUPAC Name |
sodium;(2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O8.Na.2H2O/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;;/h2-6,8-13H,1H2,(H,14,15);;2*1H2/q;+1;;/p-1/t2-,3+,4-,5+,6+;;;/m0.../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQDQRUFGHWSGO-SPYAHKNSSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.O.O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NaO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] |
Source
|
Record name | D-alpha-Glucoheptonic acid, sodium salt, dihydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13572 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
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